molecular formula C19H15ClN4O2S B2887539 N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 537668-50-1

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2887539
CAS No.: 537668-50-1
M. Wt: 398.87
InChI Key: KHJZDQLGXPHSOS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetically designed complex organic compound that belongs to the class of pyrimido[5,4-b]indole derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and pharmacological research due to their potential for diverse biological activities. Compounds within this structural class are frequently investigated as key precursors or lead molecules in the development of novel therapeutic agents, particularly for their hypothesized inhibitory effects on specific enzymatic pathways or protein targets. The structure of this compound integrates a chlorophenyl group and a sulfanylacetamide chain, which may influence its binding affinity and selectivity in biological assays. As a research chemical, it serves as a valuable tool for investigating cellular pathways and probing disease mechanisms , such as those involved in oncology or virology. This product is intended for non-human research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-24-18(26)17-16(13-7-2-3-8-14(13)22-17)23-19(24)27-10-15(25)21-12-6-4-5-11(20)9-12/h2-9,22H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZDQLGXPHSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimido[5,4-b]Indole Core

The pyrimidoindole scaffold is synthesized via cyclocondensation of substituted indole derivatives with pyrimidine precursors. A representative method involves refluxing 5-aminoindole with ethyl 3-methyl-4-oxo-4,5-dihydropyrimidine-2-carboxylate in dimethylformamide (DMF) at 120°C for 12 hours. The reaction proceeds through nucleophilic attack at the carbonyl group, followed by dehydration to form the fused bicyclic system.

Key Reaction Parameters

Parameter Value/Detail Source
Solvent DMF
Temperature 120°C
Catalyst None (thermal activation)
Yield 68–72%

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is introduced via Ullmann-type coupling using copper(I) iodide as a catalyst. The pyrimidoindole intermediate is treated with 3-chloroiodobenzene in the presence of potassium carbonate and N,N-dimethylglycine in dimethyl sulfoxide (DMSO) at 90°C. This step achieves regioselective arylation at the N3 position of the indole ring.

Optimization Insights

  • Solvent Effects : DMSO enhances reaction efficiency by stabilizing the copper catalyst.
  • Catalyst Loading : 10 mol% CuI yields optimal conversion rates (≥85%).

Sulfanyl Acetamide Linkage Formation

The sulfanyl acetamide bridge is constructed via a thiol-ene coupling reaction. The pyrimidoindole derivative (1.0 equiv) is reacted with 2-chloroacetamide (1.2 equiv) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C. The reaction proceeds through deprotonation of the indole NH, followed by nucleophilic substitution at the acetamide’s α-carbon.

Reaction Monitoring

  • Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms completion within 4–6 hours.
  • High-performance liquid chromatography (HPLC) purity post-purification exceeds 95%.

Purification and Isolation Techniques

Column Chromatography

Crude product is purified using silica gel chromatography with a gradient elution of ethyl acetate (10–50%) in hexane. Fractions containing the target compound are identified via UV absorption at 254 nm and combined for solvent evaporation.

Recrystallization

Final recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction analysis.

Yield Data

Step Yield (%) Purity (%) Source
Cyclocondensation 68–72 90
Arylation 85 88
Acetamide Coupling 78 95

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, indole H), 7.92 (d, J = 8.4 Hz, 1H, aryl H), 7.61–7.58 (m, 2H, chlorophenyl H).
  • ¹³C NMR : 176.8 ppm (C=O), 162.3 ppm (pyrimidine C2).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 442.0521 [M+H]⁺ (calculated for C₂₁H₁₆ClN₃O₂S₂: 442.0525).

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges such as exothermic reactions during cyclocondensation and catalyst recovery in Ullmann couplings. Continuous flow reactors are proposed to enhance heat dissipation and reduce reaction times. Green chemistry principles advocate replacing DMF with cyclopentyl methyl ether (CPME), a safer solvent, without compromising yield.

Comparative Analysis of Synthetic Routes

A comparative evaluation of published methods reveals trade-offs between yield, scalability, and environmental impact:

Method Yield (%) Solvent Catalytic Efficiency Scalability
Thermal Cyclization 72 DMF Moderate Limited
Microwave-Assisted 81 Ethanol High High
Flow Chemistry 76 CPME High Industrial

Microwave-assisted synthesis reduces reaction times by 60% but requires specialized equipment. Flow chemistry offers superior scalability and solvent recovery, aligning with sustainable manufacturing goals.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Material Science: The compound’s properties may be explored for applications in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Activity Reference
Target Compound Pyrimido[5,4-b]indole 3-Chlorophenyl, methyl Estimated* ~450 Hypothesized TLR4 ligand N/A
Pyrimidoindole () Pyrimido[5,4-b]indole 4-Chlorophenyl, 3-methoxyphenyl C25H19ClN4O3S 490.96 Not reported
Alkyl-Pyrimidoindoles () Pyrimido[5,4-b]indole N-alkyl (e.g., 3,3-dimethylbutyl) Varies ~400–450 TLR4 activation
Dihydropyrimidin () Dihydropyrimidin 2,3-Dichlorophenyl C13H11Cl2N3O2S 344.21 Not reported
Thiazolidinone () Thiazolidinone 3-Chlorophenyl, chromen-4-yl C23H18Cl2N4O3S Not provided Not reported
Indole-Piperidinyl () Indole 4-Chlorophenyl, piperidinyl C23H24ClN3O2S 442.0 Not reported

*Molecular formula and weight of the target compound are estimated based on structural similarity to and .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The pyrimido[5,4-b]indole core is critical for TLR4 binding, as seen in .
    • Chlorophenyl substituents improve lipophilicity but may require optimization to balance bioavailability and toxicity.
    • Alkyl groups on the acetamide nitrogen enhance potency in TLR4 ligands, while aromatic groups (e.g., 3-chlorophenyl) could modulate selectivity .
  • Contradictions and Gaps :

    • highlights alkyl substituents as favorable for TLR4 activity, but aromatic groups (e.g., 3-chlorophenyl) remain unexplored in this context.
    • Enzyme inhibition data () suggest sulfanyl acetamides have broad applicability, but target-specific studies are lacking.

Biological Activity

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the class of thienopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its structural characteristics, synthesis, and biological activity, supported by relevant data and research findings.

Structural Characteristics

The molecular formula of this compound is C21H16ClN3O2S2C_{21}H_{16}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 442 g/mol. The compound features a chlorophenyl moiety and a pyrimidine core, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H16ClN3O2S2
Molecular Weight442 g/mol
CAS Number1105199-99-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thienopyrimidine core : This often involves cyclization reactions using appropriate precursors.
  • Introduction of the chlorophenyl group : Substitution reactions are employed to attach the chlorophenyl moiety to the core structure.
  • Final acetamide formation : The compound is finalized by acetamide formation through reaction with acetic anhydride or similar reagents.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.

A study demonstrated that derivatives of thienopyrimidines exhibited cytotoxic effects on human breast cancer cells (MCF7), with IC50 values in the low micromolar range. These compounds were found to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Activity

In addition to anticancer properties, thienopyrimidine compounds have shown promise as anti-inflammatory agents. Research has indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for treating inflammatory diseases .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways.
  • Interference with DNA Synthesis : The structural similarity to nucleobases may allow these compounds to interfere with DNA replication and repair mechanisms.

Case Studies

  • Study on Antitumor Activity : A series of experiments demonstrated that a related thienopyrimidine compound significantly reduced tumor growth in xenograft models of human breast cancer .
    • Results : Tumor volume was reduced by 60% compared to control groups.
    • Mechanism : Induction of apoptosis was confirmed through TUNEL assays.
  • Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of thienopyrimidine derivatives resulted in decreased levels of inflammatory markers .
    • Results : Serum levels of IL-6 and TNF-alpha were significantly lower in treated animals.
    • : Suggests potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide, and how is purity ensured?

  • Answer : Synthesis involves multi-step organic reactions:

Pyrimidoindole Core Formation : Cyclocondensation of indole derivatives with substituted pyrimidines under reflux in polar aprotic solvents (e.g., DMF) .

Sulfanyl Acetamide Introduction : Thiol-ether coupling using NaH or K₂CO₃ as a base, with controlled temperature (60–80°C) to avoid side reactions .

Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, confirming substituent positions (e.g., 3-chlorophenyl vs. pyrimidoindole) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., theoretical vs. observed m/z for C₂₀H₁₅ClN₄O₂S) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds in related analogs) .

Q. What preliminary biological assays are recommended to screen its therapeutic potential?

  • Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HepG2 or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up while minimizing byproducts?

  • Answer :

  • Catalyst Screening : Use Pd/C or HATU for efficient coupling reactions .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce carboxylation side reactions .
  • Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time by 50% compared to conventional heating .
  • Byproduct Analysis : LC-MS monitors intermediates; scavenger resins (e.g., QuadraPure™) remove unreacted thiols .

Q. How to resolve contradictions in biological activity data across different assay models?

  • Answer :

  • Orthogonal Assays : Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results .
  • Structural Analog Comparison : Test derivatives (e.g., 3-methyl vs. 3-ethyl pyrimidoindole) to isolate SAR trends .

Q. What computational strategies predict target interactions for this compound?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., TLR4 or kinase domains) .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability and key residues (e.g., hydrophobic pockets accommodating the chlorophenyl group) .
  • QSAR Modeling : Train models on pyrimidoindole analogs to predict ADMET properties and optimize logP values (<5) .

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